Ceftaroline Demonstrates 8-Fold Superior Potency Against Streptococcus pneumoniae Compared to Ceftriaxone and Linezolid
In a large surveillance study of 986 clinical isolates from Latin America, ceftaroline exhibited an MIC90 of 0.12 μg/mL against Streptococcus pneumoniae, which was 8-fold lower (more potent) than the MIC90 values for ceftriaxone, levofloxacin, and linezolid (each 1 μg/mL) [1]. Ceftaroline maintained 100.0% susceptibility against all S. pneumoniae isolates tested [2].
| Evidence Dimension | MIC90 (Minimum inhibitory concentration required to inhibit 90% of isolates) |
|---|---|
| Target Compound Data | Ceftaroline MIC90: 0.12 μg/mL |
| Comparator Or Baseline | Ceftriaxone MIC90: 1 μg/mL; Levofloxacin MIC90: 1 μg/mL; Linezolid MIC90: 1 μg/mL |
| Quantified Difference | 8-fold lower MIC90 for ceftaroline |
| Conditions | Broth microdilution; 172 S. pneumoniae clinical isolates from Latin America (2010) |
Why This Matters
This 8-fold potency advantage supports the selection of ceftaroline over ceftriaxone for empirical coverage where S. pneumoniae is suspected, particularly in regions with elevated penicillin or ceftriaxone resistance rates.
- [1] Flamm RK, Sader HS, Jones RN. Spectrum and potency of ceftaroline against leading pathogens causing community-acquired respiratory tract and skin and soft tissue infections in Latin America, 2010. Braz J Infect Dis. 2013;17(5):564-572. View Source
- [2] Flamm RK, et al. Table 2: MIC distribution for Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy. 2013. View Source
